Cas no 1932353-70-2 (3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)-)

3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)- 化学的及び物理的性質
名前と識別子
-
- 3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)-
- EN300-1703761
- 1808069-13-7
- EN300-6478516
- 1932353-70-2
- (3S,6R)-6-methylmorpholine-3-carboxylic acid
- rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid
-
- インチ: 1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
- InChIKey: BIOFPDNBUUHVRE-UHNVWZDZSA-N
- ほほえんだ: N1C[C@@H](C)OC[C@H]1C(O)=O
計算された属性
- せいみつぶんしりょう: 145.07389321g/mol
- どういたいしつりょう: 145.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.154±0.06 g/cm3(Predicted)
- ふってん: 291.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 2.12±0.40(Predicted)
3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6478516-5.0g |
(3S,6R)-6-methylmorpholine-3-carboxylic acid |
1932353-70-2 | 5.0g |
$6702.0 | 2023-07-10 | ||
Enamine | EN300-6478516-0.25g |
(3S,6R)-6-methylmorpholine-3-carboxylic acid |
1932353-70-2 | 0.25g |
$2126.0 | 2023-07-10 | ||
Enamine | EN300-6478516-10.0g |
(3S,6R)-6-methylmorpholine-3-carboxylic acid |
1932353-70-2 | 10.0g |
$9939.0 | 2023-07-10 | ||
Enamine | EN300-6478516-0.05g |
(3S,6R)-6-methylmorpholine-3-carboxylic acid |
1932353-70-2 | 0.05g |
$1942.0 | 2023-07-10 | ||
Enamine | EN300-6478516-0.1g |
(3S,6R)-6-methylmorpholine-3-carboxylic acid |
1932353-70-2 | 0.1g |
$2034.0 | 2023-07-10 | ||
Enamine | EN300-6478516-0.5g |
(3S,6R)-6-methylmorpholine-3-carboxylic acid |
1932353-70-2 | 0.5g |
$2219.0 | 2023-07-10 | ||
Enamine | EN300-6478516-1.0g |
(3S,6R)-6-methylmorpholine-3-carboxylic acid |
1932353-70-2 | 1.0g |
$2311.0 | 2023-07-10 | ||
Enamine | EN300-6478516-2.5g |
(3S,6R)-6-methylmorpholine-3-carboxylic acid |
1932353-70-2 | 2.5g |
$4530.0 | 2023-07-10 |
3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)- 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)-に関する追加情報
Comprehensive Overview of 3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)- (CAS No. 1932353-70-2)
3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)- is a chiral morpholine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. With its unique stereochemistry and functional groups, this compound serves as a versatile building block for the synthesis of bioactive molecules. The CAS registry number 1932353-70-2 uniquely identifies this compound, ensuring precise tracking in chemical databases and regulatory documentation. Researchers and industries are increasingly exploring its applications due to its potential in drug discovery and material science.
The structural features of 3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)- include a morpholine ring substituted with a methyl group at the 6-position and a carboxylic acid functionality. The (3S,6R) configuration highlights its chiral nature, which is critical for enantioselective synthesis and biological activity. This compound is often searched alongside terms like "chiral morpholine synthesis", "stereoselective carboxylation", and "pharmaceutical intermediates", reflecting its relevance in modern synthetic chemistry. Its compatibility with green chemistry principles also aligns with the growing demand for sustainable chemical processes.
In the context of current trends, 3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)- is frequently discussed in forums and publications focusing on AI-driven drug design and machine learning in chemistry. Computational tools are increasingly used to predict its reactivity and optimize synthetic routes, addressing common queries such as "how to improve yield in morpholine derivatives" or "best catalysts for chiral morpholine synthesis". These topics resonate with chemists seeking innovative methods to enhance efficiency and reduce waste.
Another area of interest is the compound's role in peptide mimetics and small-molecule therapeutics. Its morpholine core is a privileged scaffold in medicinal chemistry, often incorporated into molecules targeting neurological and inflammatory diseases. Searches like "morpholine-based drug candidates 2024" or "chiral building blocks for CNS drugs" underscore its therapeutic potential. Researchers also investigate its physicochemical properties, such as solubility and stability, to address formulation challenges.
From an industrial perspective, 1932353-70-2 is valued for its scalability and compatibility with continuous flow chemistry—a hot topic in process optimization. Companies exploring "cost-effective synthesis of chiral intermediates" or "flow chemistry for morpholine derivatives" often reference this compound. Regulatory compliance, including REACH and FDA guidelines, further drives its adoption in GMP-compliant production.
In summary, 3-Morpholinecarboxylic acid, 6-methyl-,(3S,6R)- (CAS 1932353-70-2) bridges fundamental research and industrial applications, with its chiral structure and multifunctional design. Its alignment with trends like AI-assisted synthesis, green chemistry, and drug discovery ensures continued relevance. As scientific databases and patent filings expand, this compound remains a focal point for innovation in organic and medicinal chemistry.
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